1-(Cyclopentyloxy)-2,3-difluoro-4-nitrobenzene
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Overview
Description
1-(Cyclopentyloxy)-2,3-difluoro-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a benzene ring substituted with two fluorine atoms and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-2,3-difluoro-4-nitrobenzene typically involves the reaction of 2,3-difluoro-4-nitrophenol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentyloxy)-2,3-difluoro-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1-(Cyclopentyloxy)-2,3-difluoro-4-aminobenzene.
Oxidation: Cyclopentanone derivatives or carboxylic acids.
Scientific Research Applications
1-(Cyclopentyloxy)-2,3-difluoro-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopentyloxy)-2,3-difluoro-4-nitrobenzene largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms and the nitro group can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
1-(Cyclopentyloxy)-2,3-difluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(Cyclopentyloxy)-2,3-difluorobenzene: Lacks the nitro group, leading to different reactivity and applications.
1-(Cyclopentyloxy)-4-nitrobenzene: Similar but without the fluorine atoms, affecting its electronic properties.
Uniqueness: 1-(Cyclopentyloxy)-2,3-difluoro-4-nitrobenzene is unique due to the combination of the cyclopentyloxy group, fluorine atoms, and nitro group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science, where such properties are crucial for desired activity and performance.
Properties
IUPAC Name |
1-cyclopentyloxy-2,3-difluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-10-8(14(15)16)5-6-9(11(10)13)17-7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOJFXMLMXKSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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